molecular formula C25H22N4O B3850578 (3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone

(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone

Cat. No.: B3850578
M. Wt: 394.5 g/mol
InChI Key: FBVSPQXMJMLWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone is a complex organic compound with a unique structure that combines a pyrazolo[4,3-c]pyridine core with a benzhydryl group and a pyridin-3-ylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the benzhydryl group and the pyridin-3-ylmethanone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism of action of (3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c30-25(20-12-7-14-26-16-20)29-15-13-22-21(17-29)24(28-27-22)23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,14,16,23H,13,15,17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVSPQXMJMLWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone
Reactant of Route 2
Reactant of Route 2
(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone
Reactant of Route 3
Reactant of Route 3
(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone
Reactant of Route 4
Reactant of Route 4
(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone
Reactant of Route 5
Reactant of Route 5
(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone
Reactant of Route 6
(3-Benzhydryl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-pyridin-3-ylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.